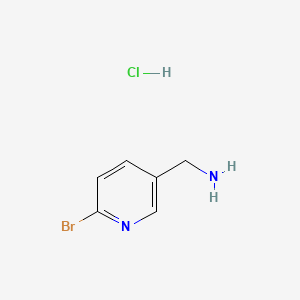

(6-Bromopyridin-3-YL)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-bromopyridin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.ClH/c7-6-2-1-5(3-8)4-9-6;/h1-2,4H,3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINSZHNSESAQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1251953-04-4 | |

| Record name | 3-Pyridinemethanamine, 6-bromo-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251953-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

223.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220040-20-9 | |

| Record name | 3-Pyridinemethanamine, 6-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220040-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Profile of (6-Bromopyridin-3-YL)methanamine Hydrochloride

An In-Depth Technical Guide to the NMR Spectroscopic Data of (6-Bromopyridin-3-YL)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for (6-Bromopyridin-3-YL)methanamine hydrochloride. In the absence of publicly available experimental spectra for this specific salt, this document synthesizes data from structurally analogous compounds and established principles of NMR spectroscopy to offer a robust prediction and interpretation of the ¹H and ¹³C NMR spectra. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development for the purposes of structural verification, purity assessment, and analytical method development.

Introduction: The Significance of this compound in Medicinal Chemistry

(6-Bromopyridin-3-YL)methanamine and its hydrochloride salt are important building blocks in the synthesis of a variety of pharmacologically active molecules. The presence of the bromopyridine moiety allows for further functionalization through cross-coupling reactions, while the aminomethyl group provides a key site for amide bond formation or other derivatizations. Accurate and comprehensive characterization of this intermediate is therefore critical to ensure the identity and purity of downstream compounds, a cornerstone of robust drug discovery and development programs.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules. By providing detailed information about the chemical environment of individual protons and carbon atoms, NMR serves as a primary method for identity confirmation and purity assessment. This guide will delve into the theoretical underpinnings and practical interpretation of the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring and the benzylic protons of the aminomethyl group. The hydrochloride salt form will influence the chemical shift of protons in proximity to the ammonium group. The spectrum is typically recorded in a deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), which will affect the appearance of exchangeable protons (NH₃⁺).

Causality Behind Experimental Choices: Solvent Selection

The choice of solvent is critical in NMR spectroscopy. For amine hydrochlorides, protic solvents like D₂O are often employed. In D₂O, the acidic protons of the ammonium group (NH₃⁺) will readily exchange with deuterium, leading to a simplification of the spectrum as their signal will either be absent or appear as a broad singlet integrated to a lower-than-expected value. Alternatively, aprotic polar solvents like DMSO-d₆ can be used, which will slow down the proton exchange, allowing for the observation of the NH₃⁺ protons, typically as a broad singlet. The choice between these solvents depends on the specific information sought by the researcher. For the purpose of this guide, we will consider the spectrum in a non-exchange-promoting solvent to discuss all proton signals.

Predicted Chemical Shifts and Coupling Constants

Based on the analysis of structurally similar compounds, the following ¹H NMR spectral data can be predicted:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.7 | d | ~2.5 |

| H-4 | 8.0 - 8.2 | dd | ~8.5, 2.5 |

| H-5 | 7.6 - 7.8 | d | ~8.5 |

| -CH₂- | 4.1 - 4.3 | s | - |

| -NH₃⁺ | 8.5 - 9.5 | br s | - |

Justification of Predictions:

-

Aromatic Protons (H-2, H-4, H-5): The pyridine ring protons are deshielded due to the electronegativity of the nitrogen atom and the aromatic ring current. The proton at the 2-position (H-2), being ortho to the nitrogen, is expected to be the most downfield. The bromine atom at the 6-position will have a modest deshielding effect on the adjacent H-5. The coupling pattern is characteristic of a 2,5-disubstituted pyridine ring:

-

H-2 will appear as a doublet due to coupling with H-4 (meta-coupling, ⁴J).

-

H-4 will appear as a doublet of doublets due to coupling with H-5 (ortho-coupling, ³J) and H-2 (meta-coupling, ⁴J).

-

H-5 will appear as a doublet due to coupling with H-4 (ortho-coupling, ³J).

-

-

Methylene Protons (-CH₂-): These benzylic protons are adjacent to the electron-withdrawing pyridine ring and the positively charged ammonium group, leading to a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with.

-

Ammonium Protons (-NH₃⁺): In the hydrochloride salt, the amine group is protonated. These protons are typically deshielded and often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential exchange with trace amounts of water.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the electronic environment of each carbon atom in the molecule.

Predicted Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 135 - 137 |

| C-4 | 140 - 142 |

| C-5 | 128 - 130 |

| C-6 | 141 - 143 |

| -CH₂- | 40 - 42 |

Justification of Predictions:

-

Pyridine Ring Carbons (C-2 to C-6): The carbon atoms of the pyridine ring resonate in the aromatic region. The carbons directly attached to the electronegative nitrogen (C-2 and C-6) are typically the most deshielded. The carbon bearing the bromine atom (C-6) will experience a direct electronic effect. The chemical shifts are estimated based on additive rules for substituted pyridines.

-

Methylene Carbon (-CH₂-): This aliphatic carbon is shifted downfield due to its attachment to the aromatic ring and the amino group.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality NMR data for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps to ensure sample purity and correct spectral referencing.

Sample Preparation

-

Material Purity: Ensure the this compound sample is of high purity. Impurities from the synthesis, such as residual solvents or starting materials, will be visible in the NMR spectrum.

-

Solvent Selection: Choose an appropriate deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure the solvent is of high isotopic purity to minimize residual solvent signals.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for accurate chemical shift referencing.

NMR Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize the spectral width to cover the expected range of chemical shifts (e.g., 0 to 12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to enhance signal-to-noise or resolution.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a wider spectral width (e.g., 0 to 160 ppm).

-

A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Perform Fourier transformation, phase correction, and baseline correction on the acquired free induction decays (FIDs).

-

Reference the spectra to the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Visualization of Molecular Structure and NMR Assignments

To aid in the visualization of the molecular structure and the assignment of the NMR signals, the following diagrams are provided.

Figure 1. Molecular structure of (6-Bromopyridin-3-YL)methanamine cation with atom numbering for NMR assignment.

Figure 2. Predicted NMR chemical shift assignments for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous structures and fundamental NMR principles, we have presented a detailed interpretation of the expected chemical shifts, multiplicities, and coupling constants. The provided experimental protocol offers a framework for acquiring high-quality, reliable data. This guide is intended to be a practical tool for scientists engaged in the synthesis and characterization of novel compounds, facilitating efficient and accurate structural verification in the absence of readily available experimental spectra.

References

- At the time of this writing, a comprehensive, publicly available, and fully assigned experimental NMR spectrum for this compound was not found. The predictions and interpretations within this guide are based on established principles of NMR spectroscopy and data from structurally related compounds available in chemical databases and scientific literature.

The Strategic Role of (6-Bromopyridin-3-YL)methanamine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Bromopyridine Scaffold

In the landscape of contemporary drug discovery, the pyridine ring stands as a privileged scaffold, a core structural motif present in a multitude of approved therapeutics and clinical candidates. Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability make it a cornerstone of medicinal chemistry. Within this class of heterocycles, halo-substituted pyridines, particularly bromopyridines, have emerged as exceptionally valuable building blocks. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions and other transformations, thus providing a gateway to vast chemical diversity. This guide focuses on a specific, yet highly significant, member of this family: (6-Bromopyridin-3-YL)methanamine hydrochloride . We will delve into its intrinsic properties, explore its application in the synthesis of pharmacologically active agents, and provide practical, field-proven insights into its utilization in drug development workflows.

Physicochemical Properties and Strategic Advantages

This compound is a crystalline solid with the molecular formula C₆H₈BrClN₂. Its structure features a pyridine ring substituted with a bromine atom at the 6-position and an aminomethyl group at the 3-position, with the amine present as a hydrochloride salt.

| Property | Value | Source |

| Molecular Formula | C₆H₈BrClN₂ | Angene Chemical[1] |

| Molecular Weight | 223.50 g/mol | Angene Chemical[1] |

| IUPAC Name | This compound | PubChem[2] |

| SMILES | Cl.NCC1=CC=C(Br)N=C1 | Angene Chemical[1] |

| CAS Number | 1220040-20-9 | Angene Chemical[1] |

The strategic value of this molecule in medicinal chemistry is multi-faceted:

-

Bifunctionality: The presence of both a primary amine and a bromo-substituted pyridine ring allows for sequential or orthogonal chemical modifications. The primary amine is a nucleophile, readily participating in reactions such as amidation, sulfonylation, reductive amination, and urea formation.

-

Vectorial Diversity: The aminomethyl group provides a flexible linker, allowing for the exploration of chemical space in a defined vector away from the pyridine core. This is crucial for optimizing interactions with biological targets.

-

Cross-Coupling Potential: The bromine atom is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This enables the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 6-position of the pyridine ring, a key strategy for modulating potency, selectivity, and pharmacokinetic properties.

-

Hydrogen Bonding: The pyridine nitrogen and the aminomethyl group can act as hydrogen bond acceptors and donors, respectively, facilitating crucial interactions within the binding pockets of target proteins.

Synthetic Utility: Crafting Bioactive Molecules

The true power of this compound lies in its application as a versatile starting material for the synthesis of complex and biologically active molecules. Below, we explore key synthetic transformations and provide illustrative protocols.

Urea Formation: A Gateway to Kinase Inhibitors and Beyond

The reaction of the primary amine with isocyanates is a robust and high-yielding method for the synthesis of ureas. This moiety is a common pharmacophore in a variety of enzyme inhibitors, particularly kinase inhibitors, due to its ability to form bidentate hydrogen bonds with the hinge region of the kinase domain.

Experimental Protocol: Synthesis of a Generic N-((6-bromopyridin-3-yl)methyl) Urea Derivative

-

Reactant Preparation: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a tertiary amine base such as triethylamine or diisopropylethylamine (2.2 eq.) to neutralize the hydrochloride salt and facilitate the reaction.

-

Isocyanate Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of the desired isocyanate (1.1 eq.) in the same solvent dropwise over 15-30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired urea derivative.

This straightforward protocol can be adapted to a wide range of isocyanates, enabling the rapid generation of a library of urea-containing compounds for biological screening. For instance, the synthesis of 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea, a potent myeloperoxidase inhibitor, utilizes a similar synthetic strategy, highlighting the therapeutic potential of this compound class[3].

Multicomponent Reactions: Rapid Assembly of Complex Scaffolds

Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are powerful tools in medicinal chemistry for the rapid construction of complex molecules from simple starting materials in a single synthetic operation[4][5]. (6-Bromopyridin-3-YL)methanamine is an excellent amine component for the Ugi four-component reaction (U-4CR).

Experimental Protocol: Ugi Four-Component Reaction

-

Reactant Mixture: In a suitable solvent such as methanol or trifluoroethanol, combine the aldehyde (1.0 eq.), this compound (1.0 eq.) and a tertiary amine base (1.1 eq.), the carboxylic acid (1.0 eq.), and the isocyanide (1.0 eq.).

-

Reaction Conditions: Stir the mixture at room temperature for 24-72 hours. The reaction is typically exothermic upon addition of the isocyanide[4].

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash column chromatography or preparative HPLC to yield the desired α-acylamino amide.

The Ugi reaction allows for the introduction of four points of diversity in a single step, making it an incredibly efficient method for generating large and diverse compound libraries for high-throughput screening.

Caption: Workflow for the Ugi four-component reaction.

Pharmacological Significance: Targeting Key Signaling Pathways

Derivatives of (6-Bromopyridin-3-YL)methanamine have shown promise in targeting a range of biological pathways implicated in various diseases, most notably in oncology and neurodegenerative disorders. The bromopyridine moiety is a common feature in many kinase inhibitors, where it often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region.

Kinase Inhibition: A Focus on PI3K/Akt/mTOR and JAK/STAT Pathways

The PI3K/Akt/mTOR and JAK/STAT signaling pathways are crucial regulators of cell growth, proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers and inflammatory diseases[6][7][8]. Small molecule inhibitors targeting kinases within these pathways have become a major focus of drug development.

The bromopyridine scaffold can be strategically employed in the design of inhibitors for kinases such as PI3K, Akt, mTOR, and JAKs. For example, Torin2, a potent and selective mTOR inhibitor, features a 6-aminopyridin-3-yl group, demonstrating the importance of this substitution pattern for achieving high affinity and selectivity[9].

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

The bromine atom on the pyridine ring can be further functionalized via cross-coupling reactions to introduce substituents that can occupy adjacent hydrophobic pockets in the kinase active site, thereby enhancing potency and selectivity.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on a broad range of derivatives of (6-Bromopyridin-3-YL)methanamine are not extensively published in a consolidated manner, general principles can be inferred from related compound classes:

-

The 6-Position: Modifications at the 6-position of the pyridine ring via cross-coupling reactions are a powerful strategy to modulate activity. The nature of the substituent introduced (e.g., aryl, heteroaryl, alkyl) can significantly impact target engagement and selectivity.

-

The Amine Terminus: The nature of the group attached to the aminomethyl linker is critical for defining the pharmacological profile. As seen with urea formation, this position is key for establishing interactions with the target protein. The length and flexibility of this linker can also be optimized to achieve optimal binding.

-

Substitution on the Pyridine Ring: While the title compound is pre-functionalized, further substitution on the pyridine ring, if synthetically feasible, could fine-tune electronic properties and steric interactions.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its bifunctional nature, coupled with the synthetic tractability of the bromopyridine core, provides a robust platform for the generation of diverse compound libraries. Its demonstrated utility in the synthesis of potent kinase inhibitors and other biologically active molecules underscores its importance in modern drug discovery. As our understanding of disease biology continues to evolve, the strategic application of such well-designed building blocks will remain a cornerstone of developing the next generation of targeted therapeutics. Future work will likely focus on the development of novel multicomponent reactions utilizing this amine, as well as its incorporation into more complex and three-dimensional scaffolds to explore new areas of chemical space.

References

-

Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Ugi reaction. Retrieved from [Link]

-

Cimarelli, C. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 26(23), 7233. [Link]

-

Angene Chemical. (n.d.). This compound. Retrieved from [Link]

- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Synthesis and pharmacological evaluation of N-(6-functionalized-amino-3-pyridyl)-N'-bicycloalkyl-N''-cyanoguanidines as antihypertensive agents. Bioorganic & Medicinal Chemistry, 31, 115967.

-

Bar-Ilan University. (2020). Discovery and design of novel small molecule gsk-3 inhibitors targeting the substrate binding site. Retrieved from [Link]

-

Regard, J. B., et al. (2018). Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor. The Journal of Pharmacology and Experimental Therapeutics, 367(1), 123-132. [Link]

-

Al-Kebehi, A. A., Al-Hussain, S. A., & Al-Ibreesem, G. A. (2021). The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. Cancer Cell International, 21(1), 447. [Link]

-

PubChem. (n.d.). (6-Bromopyridin-3-yl)methanamine. Retrieved from [Link]

-

PubMed. (2011). Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas. Retrieved from [Link]

-

Al-Hourani, B. J. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(7), 849. [Link]

-

PubMed. (1995). Synthesis and pharmacological evaluation of N-(6-functionalized-amino-3-pyridyl)-N'-bicycloalkyl-N''-cyanoguanidines as antihypertensive agents. Retrieved from [Link]

-

EXCLI Journal. (2006). INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L-CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS. Retrieved from [Link]

-

ResearchGate. (2011). Effect of isocyanate structure on deblocking and cure reaction of N-methylaniline-blocked diisocyanates and polyisocyanates. Retrieved from [Link]

-

MDPI. (2016). Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. Retrieved from [Link]

-

National Institutes of Health. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2014). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Retrieved from [Link]

-

Frontiers. (2022). Molecular dissection of Janus kinases as drug targets for inflammatory diseases. Retrieved from [Link]

-

National Institutes of Health. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Isocyanide-based multicomponent reactions for the synthesis of benzopyran derivatives with biological scaffolds. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of Complex Ureas with Brominated Heterocyclic Intermediates. Retrieved from [Link]

-

ResearchGate. (2022). Novel substituted 3-phenyl 1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea compounds as key small organic molecules for the potential treatment of type II diabetes mellitus: in vitro studies against yeast α-glucosidase. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

-

Turkish Journal of Hematology. (2019). Janus kinase inhibitors and fields of usage. Retrieved from [Link]

-

National Institutes of Health. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][10][11]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Retrieved from [Link]

-

ResearchGate. (2012). Three-component reaction of alkyl isocyanides, aryl aldehydes, and acetylacetone in solvent-free conditions. Retrieved from [Link]

-

MDPI. (2022). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. Retrieved from [Link]

-

Adooq Bioscience. (n.d.). PI3K/Akt/mTOR inhibitors. Retrieved from [Link]

-

Iris Unimore. (2019). Unusual Reaction of Isocyanides with Aromatic Aldehydes Catalyzed by a Supramolecular Capsule. Retrieved from [Link]

- Google Patents. (1999). Practical synthesis of urea derivatives.

-

National Institutes of Health. (2024). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. Retrieved from [Link]

-

ResearchGate. (2023). The allure of targets for novel drugs. Retrieved from [Link]

-

National Institutes of Health. (2020). The JAK/STAT signaling pathway: from bench to clinic. Retrieved from [Link]

-

bioRxiv. (2024). Natural compound screening predicts novel GSK-3 isoform-specific inhibitors. Retrieved from [Link]

-

National Institutes of Health. (2021). Total Synthesis and Pharmacological Evaluation of Phochrodines A–C. Retrieved from [Link]

-

Bar-Ilan University. (2020). Discovery and design of novel small molecule gsk‐3 inhibitors targeting the substrate binding site. Retrieved from [Link]

-

ResearchGate. (2022). Design of our novel compounds as GSK3β inhibitors. Retrieved from [Link]

-

YouTube. (2020). JAK (Janus Kinase Pathway) Inhibitor Tofacitinib - pharmacology, mechanism of action, side effects. Retrieved from [Link]

-

PubMed. (2009). Synthesis and Pharmacological Evaluation of (6-Substituted 4-Oxo-4H-chromene-3 yl) methyl N-substituted Aminoacetates. Retrieved from [Link]

-

PubMed. (2015). Syntheses and biological evaluation of C-3'-N-acyl modified taxane analogues from 1-deoxybaccatin-VI. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ugi reaction - Wikipedia [en.wikipedia.org]

- 5. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. Ugi Reaction [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

Investigating the reactivity of (6-Bromopyridin-3-YL)methanamine hydrochloride

An In-depth Technical Guide to the Reactivity of (6-Bromopyridin-3-YL)methanamine Hydrochloride

Introduction: A Versatile Scaffold for Modern Drug Discovery

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug development. Its structure, featuring a brominated pyridine ring and a primary aminomethyl side chain, presents two distinct and highly valuable points for chemical modification. The pyridine ring itself is a well-established pharmacophore found in numerous approved drugs, prized for its ability to engage in hydrogen bonding and its metabolic stability.[1] The strategic placement of a bromine atom and an aminomethyl group allows for selective and diverse functionalization, making this compound a powerful scaffold for generating libraries of novel molecules in the drug discovery process.[2][3]

This guide offers a comprehensive exploration of the reactivity of this compound. As a senior application scientist, the focus is not merely on cataloging reactions but on elucidating the underlying principles that govern its chemical behavior. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for researchers to harness the full synthetic potential of this versatile intermediate.

Core Physicochemical Properties and Electronic Profile

Understanding the inherent properties of the molecule is fundamental to predicting its reactivity. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

| Property | Value | Reference |

| CAS Number | 1220040-20-9 | [4] |

| Molecular Formula | C₆H₇BrN₂ · HCl | |

| Molecular Weight | 223.50 g/mol | [5] |

| Appearance | Solid | [6] |

| Purity | Typically ≥95% | [6] |

The reactivity of the scaffold is dictated by its electronic landscape. The pyridine nitrogen atom is electronegative, rendering the ring electron-deficient. This effect is amplified by the electron-withdrawing nature of the bromine atom at the 6-position. This electronic pull makes the C6-Br bond a prime site for transition-metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution. Conversely, the primary amine of the aminomethyl group is a potent nucleophile, readily participating in a variety of bond-forming reactions. These two electronically distinct sites can be addressed selectively, offering exceptional synthetic flexibility.

PART 1: Reactivity at the C6-Bromine Bond

The carbon-bromine bond on the electron-poor pyridine ring is the most versatile handle for introducing molecular complexity. Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for this purpose.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and hetero-biaryl structures that are ubiquitous in pharmaceutical agents.[7] This reaction couples the aryl bromide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.[8][9]

Causality and Experimental Considerations: The choice of catalyst, ligand, base, and solvent is critical for success. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[10] Furthermore, the free primary amine can also interact with the catalyst. While the hydrochloride salt mitigates some of these issues by protonating the nitrogen atoms, careful optimization is often required. Using bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition step and prevent catalyst deactivation.[10]

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst system. Common choices include Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ (2-5 mol%) and a ligand such as SPhos or XPhos (4-10 mol%).

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water. Degas the mixture thoroughly by bubbling with argon or nitrogen for 15-20 minutes.

-

Reaction: Heat the mixture to 80-110 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components of many biologically active molecules.[11][12] This palladium-catalyzed reaction forms C-N bonds by coupling aryl halides with primary or secondary amines.[13][14]

Causality and Experimental Considerations: This reaction is highly dependent on the choice of ligand and base.[14] Sterically hindered and electron-rich phosphine ligands (e.g., Josiphos, BrettPhos) are essential for promoting the reductive elimination step, which is often rate-limiting.[13] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required to deprotonate the amine nucleophile without competing in the reaction. The primary amine on the (6-Bromopyridin-3-YL)methanamine scaffold can potentially undergo self-coupling or other side reactions, making protection (e.g., as a Boc-carbamate) a prudent choice before subjecting it to Buchwald-Hartwig conditions.

Generalized Experimental Protocol: Buchwald-Hartwig Amination

-

Amine Protection (Recommended): Protect the primary amine of the starting material, for instance, using Di-tert-butyl dicarbonate (Boc₂O).

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the protected (6-Bromopyridin-3-YL)methanamine (1.0 eq.), the desired amine (1.1-1.5 eq.), and a strong base like NaOtBu or K₃PO₄ (1.5-2.5 eq.).

-

Catalyst Addition: Add the palladium catalyst system, typically a pre-catalyst like G3-XPhos (1-3 mol%) or a combination of Pd₂(dba)₃ (1-3 mol%) and a suitable ligand (2-6 mol%).

-

Solvent: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.

-

Reaction: Heat the mixture to 80-120 °C. Monitor the reaction's progress by TLC or LC-MS.

-

Workup and Purification: After completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. The organic phase is washed, dried, and concentrated. The crude product is purified by column chromatography.

-

Deprotection: The protecting group (e.g., Boc) is removed under appropriate conditions (e.g., trifluoroacetic acid or HCl in dioxane).

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

While less common than cross-coupling for aryl bromides, SNAr can be a viable pathway under specific conditions. The reaction proceeds via an addition-elimination mechanism, forming a temporary, negatively charged Meisenheimer complex.[15] The electron-deficient nature of the pyridine ring inherently activates the C6 position for nucleophilic attack.

Causality and Experimental Considerations: For SNAr to be efficient with a bromide leaving group, either a very strong nucleophile (e.g., thiols, alkoxides) and/or high temperatures are typically required.[16] The mechanism is generally favored on heteroaromatic systems with good leaving groups.[17] Unlike cross-coupling, this reaction is uncatalyzed.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

PART 2: Reactivity at the Aminomethyl Side Chain

The primary amine is a versatile nucleophile and a key site for building out the molecular scaffold.

Acylation and Sulfonylation

The amine readily reacts with electrophilic partners like acyl chlorides, anhydrides, and sulfonyl chlorides to form stable amide and sulfonamide linkages, respectively. These are fundamental transformations in medicinal chemistry for probing structure-activity relationships.

Generalized Experimental Protocol: Acylation

-

Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-2.5 eq.), to neutralize the hydrochloride salt and scavenge the acid produced during the reaction.

-

Acylating Agent: Cool the solution to 0 °C and slowly add the acyl chloride or anhydride (1.0-1.2 eq.).

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Workup: Quench the reaction with water or saturated NaHCO₃ solution and extract with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude amide, which is purified as needed.

Reductive Amination

Reductive amination is a robust method for forming secondary or tertiary amines by reacting the primary amine with an aldehyde or ketone in the presence of a mild reducing agent.

Causality and Experimental Considerations: The reaction proceeds via the initial formation of an imine (or iminium ion), which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this purpose as it is mild, selective for the iminium ion over the carbonyl starting material, and tolerant of slightly acidic conditions which can catalyze imine formation.

Generalized Experimental Protocol: Reductive Amination

-

Setup: Combine this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a solvent like dichloroethane (DCE) or methanol. A small amount of acetic acid can be added to catalyze imine formation.

-

Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise.

-

Reaction: Stir the mixture at room temperature for several hours to overnight.

-

Workup: Quench the reaction by adding a basic aqueous solution (e.g., saturated NaHCO₃). Extract the product with an organic solvent, then wash, dry, and concentrate. Purify by column chromatography if necessary.

Orthogonal Reactivity: A Strategic Workflow

The true power of (6-Bromopyridin-3-YL)methanamine lies in the ability to selectively functionalize its two reactive sites. A common and effective strategy involves first protecting the amine, then performing a cross-coupling reaction on the pyridine ring, followed by deprotection and subsequent functionalization of the now-free amine. This orthogonal approach provides maximum control and allows for the systematic construction of complex molecules.

Caption: A strategic workflow for the dual functionalization of the scaffold.

Safety and Handling

(6-Bromopyridin-3-YL)methanamine and its hydrochloride salt are classified as harmful and irritants.[5]

-

GHS Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation/damage (H319/H318), and May cause respiratory irritation (H335).[5]

-

Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[6] Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is more than just a chemical reagent; it is a versatile platform for innovation in drug discovery. Its dual reactive centers—the C-Br bond amenable to powerful cross-coupling reactions and the nucleophilic aminomethyl side chain—provide an exceptional toolkit for synthetic chemists. By understanding the principles of its reactivity and employing strategic, orthogonal functionalization workflows, researchers can efficiently navigate chemical space to develop novel compounds with significant therapeutic potential. This guide provides the foundational knowledge and practical protocols to unlock that potential.

References

-

ChemBK. (2024). (6-BROMOPYRIDIN-2-YL)METHANAMINE HCL. Retrieved from [Link]

- Baomin, W., et al. (2020). Palladium-mediated Suzuki-Miyaura Cross-Coupling Reaction of Potassium Boc-protected aminomethyltrifluoroborate with DNA-Conjugated aryl bromides for DNA-Encoded chemical library synthesis.

-

Anjali Labs. 1-(6-bromopyridin-3-yl)ethanamine Manufacturer, Exporter from Aurangabad. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

- MDPI. (2019).

-

Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

- SciSpace. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids...

-

PubMed Central (PMC). (2024). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Retrieved from [Link]

-

PubChem. (6-Bromopyridin-3-yl)methanamine. Retrieved from [Link]

-

ResearchGate. (2019). The 4-substitution of 3-bromopyridines with additional nucleophiles. Retrieved from [Link]

-

Angene Chemical. This compound(CAS# 1220040-20-9). Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

-

UCL Discovery. (1978). Mechanisms of nucleophilic substitution. Retrieved from [Link]

-

Drug Discovery Chemistry. (2025). APRIL 14 - 17, 2025. Retrieved from [Link]

-

PubMed Central (PMC). (2018). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

- MDPI. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(16), 4988.

- SpringerLink. (2024). Accelerating compound synthesis in drug discovery: the role of digitalisation and automation.

- PubMed Central (PMC). (2017). Drug discovery and development: Role of basic biological research. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 3(4), 633-641.

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

- University of Groningen Research Portal. (2019). The Buchwald–Hartwig Amination After 25 Years.

-

YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug discovery and development: Role of basic biological research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. angenesci.com [angenesci.com]

- 5. (6-Bromopyridin-3-yl)methanamine | C6H7BrN2 | CID 22450529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Palladium-mediated Suzuki-Miyaura Cross-Coupling Reaction of Potassium Boc-protected aminomethyltrifluoroborate with DNA-Conjugated aryl bromides for DNA-Encoded chemical library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. research.rug.nl [research.rug.nl]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mdpi.com [mdpi.com]

- 17. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Buchwald-Hartwig Amination of (6-Bromopyridin-3-YL)methanamine Hydrochloride

Introduction: Navigating the Challenges of Heteroaromatic C-N Coupling

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] The reaction's broad functional group tolerance and relatively mild conditions have rendered older, harsher methods like the Ullmann condensation or nucleophilic aromatic substitution largely obsolete for many applications.[2]

This guide focuses on a particularly relevant yet challenging transformation: the intermolecular amination of a functionalized pyridyl halide, specifically the coupling of an aryl or heteroaryl amine with (6-Bromopyridin-3-YL)methanamine. This substrate presents several distinct challenges that require careful consideration for successful execution:

-

Heteroaromatic Halide: Pyridyl halides are often more challenging substrates than their carbocyclic aryl halide counterparts due to the potential for the pyridine nitrogen to coordinate to the palladium catalyst, potentially inhibiting catalytic activity.

-

Primary Amine Functionality: The substrate itself contains a primary aminomethyl group. While this group is aliphatic and generally less reactive in C-N cross-coupling than the desired aromatic amine partner, its presence necessitates careful control of reaction conditions to prevent self-coupling or other side reactions.

-

Hydrochloride Salt Form: The starting material is supplied as a hydrochloride salt. This acidic proton must be neutralized by the base in the reaction, requiring stoichiometric adjustments to ensure the catalytic cycle can proceed efficiently.

By addressing these challenges through a reasoned, mechanism-driven approach, this document provides a comprehensive protocol for researchers and drug development professionals to successfully perform this critical transformation.

Mechanism and Rationale for Component Selection

A deep understanding of the reaction mechanism is paramount for rational protocol design and effective troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[4][5]

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

1. Palladium Pre-catalyst:

-

Rationale: While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern protocols favor well-defined, air-stable "pre-catalysts." These are typically Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. This approach ensures a reliable and reproducible initiation of the catalytic cycle. For challenging heteroaromatic substrates, G3 or G4 palladacycle pre-catalysts are often excellent choices.

-

Expert Insight: The use of a pre-catalyst minimizes batch-to-batch variability that can arise from inconsistent quality of Pd(0) sources, which are prone to oxidation.

2. Ligand Selection:

-

Rationale: The ligand is arguably the most critical component for a successful reaction.[6] For coupling with heteroaromatic halides, bulky, electron-rich biaryl monophosphine ligands are the gold standard.[7] Ligands like XPhos, SPhos, or BrettPhos serve two primary functions:

-

They stabilize the monomeric Pd(0) center, preventing catalyst decomposition.

-

Their steric bulk and electron-donating properties facilitate both the oxidative addition of the aryl halide and the final, often rate-limiting, reductive elimination step to form the C-N bond.[6]

-

-

Expert Insight: For pyridyl substrates, the choice of ligand can be crucial to prevent catalyst inhibition. A ligand like XPhos often provides a good balance of activity and stability.

3. The Role of the Base:

-

Rationale: A base is required in stoichiometric amounts to deprotonate the amine coupling partner, forming the nucleophilic amide that enters the catalytic cycle.[8] Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice. Weaker bases like K₂CO₃ or Cs₂CO₃ can be used but often require higher temperatures.

-

Critical Consideration for Hydrochloride: Since the (6-Bromopyridin-3-YL)methanamine is a hydrochloride salt, an additional equivalent of base is required to neutralize the HCl and generate the free amine in situ. Therefore, if the amine coupling partner requires 1.2 equivalents of base, the reaction will need a total of 2.2 equivalents.

4. Solvent Choice:

-

Rationale: The solvent must be anhydrous and capable of solubilizing all reaction components at the target temperature.[5] Aprotic, non-polar to moderately polar solvents are standard. Toluene, 1,4-dioxane, and THF are the most common choices.[9]

-

Expert Insight: Toluene is often a robust choice for these reactions, offering a good balance of solubility and a sufficiently high boiling point. Dioxane is also excellent but is a peroxide-former and requires careful handling. Chlorinated solvents should be avoided as they can interfere with the catalyst.[5]

Experimental Protocol and Optimization

The following protocol is a robust starting point. Optimization is often necessary to achieve the highest yield for a specific amine coupling partner.[10]

Optimization Parameter Summary

A preliminary screen of conditions is the most efficient path to an optimized protocol. The following table illustrates a logical approach to refining the reaction parameters.

| Entry | Palladium Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | XPhos (4.4) | NaOtBu (2.2) | Toluene | 100 | 75 |

| 2 | XPhos Pd G3 (2) | - | NaOtBu (2.2) | Toluene | 100 | 92 |

| 3 | XPhos Pd G3 (2) | - | K₃PO₄ (2.5) | Dioxane | 110 | 68 |

| 4 | XPhos Pd G3 (2) | - | LHMDS (2.2) | THF | 65 | 55 |

| 5 | SPhos Pd G3 (2) | - | NaOtBu (2.2) | Toluene | 100 | 88 |

| 6 | XPhos Pd G3 (1) | - | NaOtBu (2.2) | Toluene | 100 | 85 |

Based on this hypothetical screen, the conditions in Entry 2 were identified as optimal.

Detailed Step-by-Step Protocol (Based on Entry 2)

Reagents & Equipment:

-

(6-Bromopyridin-3-YL)methanamine hydrochloride (1.0 equiv)

-

Aryl or Heteroaryl Amine (1.1 equiv)

-

XPhos Pd G3 Pre-catalyst (2 mol%)

-

Sodium tert-butoxide (NaOtBu) (2.2 equiv)

-

Anhydrous Toluene

-

Schlenk flask or oven-dried vial with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon) manifold or glovebox

-

Standard glassware for work-up and purification

-

TLC plates and LC-MS for reaction monitoring

Figure 2: Step-by-step experimental workflow.

Procedure:

-

Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 224 mg, 1.0 mmol, 1.0 equiv), the desired amine coupling partner (1.1 mmol, 1.1 equiv), and sodium tert-butoxide (211 mg, 2.2 mmol, 2.2 equiv).

-

Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 pre-catalyst (e.g., 17 mg, 0.02 mmol, 2 mol%).

-

Inerting: Seal the vessel with a septum cap, and evacuate and backfill with nitrogen or argon three times.

-

Solvent Addition: Add anhydrous toluene (e.g., 5 mL, 0.2 M) via syringe.

-

Heating: Place the vessel in a preheated oil bath or heating block at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress periodically by TLC or LC-MS until the starting material is consumed (typically 2-18 hours).

-

Work-up: Once complete, cool the reaction to room temperature. Carefully quench the mixture by adding water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (decomposed pre-catalyst or poor in situ generation).2. Insufficiently strong or soluble base.3. Reaction temperature too low.4. Poor quality (wet) solvent or reagents. | 1. Use a well-defined, air-stable pre-catalyst like XPhos Pd G3.2. Ensure NaOtBu is used; if using a carbonate base, switch to a more polar solvent like dioxane and increase temperature.3. Increase temperature in 10 °C increments.4. Use freshly distilled or purchased anhydrous solvent. Dry reagents if necessary. |

| Hydrodehalogenation | 1. Presence of water or other protic sources.2. Inefficient reductive elimination relative to side pathways. | 1. Ensure strictly anhydrous conditions.2. Screen alternative ligands (e.g., SPhos) or use a different pre-catalyst system. |

| Formation of Dark Tar | 1. Reaction temperature is too high.2. Catalyst decomposition. | 1. Reduce the reaction temperature.2. Lower the catalyst loading or switch to a more stable pre-catalyst. |

| Incomplete Reaction | 1. Catalyst has deactivated over time.2. Insufficient base to neutralize HCl and deprotonate the amine. | 1. Add a second, small portion of the pre-catalyst to the stalled reaction.2. Re-verify calculations and ensure at least 2.1-2.2 equivalents of a strong base are used. |

Safety Precautions

-

Palladium Catalysts & Ligands: Palladium compounds and phosphine ligands should be handled in a well-ventilated fume hood. Many phosphine ligands are air-sensitive and potentially toxic; consult the SDS for specific handling information.

-

Bases: Sodium tert-butoxide is a strong, corrosive base that is highly reactive with water. Handle with appropriate personal protective equipment (gloves, safety glasses) in an inert atmosphere.

-

Solvents: Toluene and other organic solvents are flammable and should be handled away from ignition sources in a fume hood. Ensure proper grounding of equipment.

References

- Buchwald–Hartwig amin

- Buchwald-Hartwig Coupling. Alfa Chemistry.

- Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds.

- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.

- Buchwald-Hartwig Amin

- Specific Solvent Issues with Buchwald-Hartwig Amin

- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Johnny Cantilever via YouTube.

- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.

- Buchwald–Hartwig amin

- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.

- The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition via University of Groningen.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. youtube.com [youtube.com]

- 7. research.rug.nl [research.rug.nl]

- 8. jk-sci.com [jk-sci.com]

- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. bristol.ac.uk [bristol.ac.uk]

Protecting group strategies for (6-Bromopyridin-3-YL)methanamine hydrochloride

Topic: Protecting group strategies for (6-Bromopyridin-3-yl)methanamine hydrochloride Content Type: Application Note & Protocol Guide Audience: MedChem Researchers and Process Chemists

Abstract & Strategic Overview

(6-Bromopyridin-3-yl)methanamine (CAS 120740-10-5, free base) is a high-value scaffold in medicinal chemistry, serving as a "bifunctional linchpin." It bridges two critical domains:

-

The Electrophilic Handle: A 2-bromopyridine moiety primed for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

-

The Nucleophilic Handle: A primary benzylic-type amine.

The Chemoselectivity Paradox: The primary amine is highly nucleophilic and will interfere with palladium-catalyzed cross-couplings via catalyst poisoning (coordination to Pd) or competing N-arylation. Furthermore, the pyridine nitrogen (approx. pKa ~5) presents a secondary coordination site.

This guide details the Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethoxycarbonyl) protection strategies.[1][2] These protocols are optimized for the hydrochloride salt starting material, addressing the specific solubility and pH challenges posed by the pyridine ring.

Decision Matrix: Selecting the Right Group

Before beginning synthesis, select the strategy based on your downstream chemistry requirements.

Figure 1: Decision matrix for protecting group selection. Note the contraindication for Cbz due to potential hydrodehalogenation of the aryl bromide.

Protocol A: Boc Protection (The Gold Standard)

Best for: Suzuki couplings, lithiation, and general solution-phase synthesis.

Mechanism: The hydrochloride salt is neutralized in situ; the free amine attacks the electrophilic carbonyl of

Materials

-

Substrate: (6-Bromopyridin-3-yl)methanamine HCl (1.0 equiv)

-

Reagent: Di-tert-butyl dicarbonate (

) (1.1 equiv) -

Base: Triethylamine (

) (2.5 equiv) — Note: Excess base is required to neutralize the HCl salt and scavenge protons. -

Solvent: Dichloromethane (DCM) or Dioxane/Water (1:1).

Step-by-Step Methodology

-

Salt Suspension: In a round-bottom flask equipped with a magnetic stir bar, suspend the amine hydrochloride (10 mmol) in DCM (50 mL). The salt will likely not dissolve completely.

-

Scientist's Note: DCM is preferred for ease of workup, but if the salt is stubborn, a 1:1 Dioxane/Water mixture ensures homogeneity.

-

-

Neutralization (The Critical Step): Cool the suspension to 0°C (ice bath). Dropwise add

(25 mmol).-

Observation: The suspension should clear or change texture as the free base is liberated. The solution is now basic.

-

-

Boc Addition: Add

(11 mmol) dissolved in a minimal amount of DCM dropwise over 10 minutes.-

Reasoning: Slow addition prevents localized heating and suppresses bis-Boc formation.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Visualize with UV; Ninhydrin stain will be negative for the product) or LCMS.

-

Workup (pH Controlled):

-

Caution: The product contains a pyridine ring (pKa ~2.5 - 3.0 when substituted with Br). Do not wash with strong acid , or you will protonate the pyridine and lose the product to the aqueous layer.

-

Dilute with DCM.

-

Wash with saturated

(2x) to remove unreacted HCl/salt. -

Wash with Water (1x) and Brine (1x).

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: The crude material usually solidifies. Recrystallize from Hexanes/EtOAc or perform a short silica plug filtration (Eluent: 20% EtOAc in Hexanes).

Data Validation (Expected)

| Parameter | Value / Characteristic |

| Appearance | White to off-white solid |

| 1H NMR (CDCl3) | |

| LCMS (ESI+) | [M+H]+ or [M+Na]+ observable.[3][4] Note the Br isotope pattern (1:1 ratio). |

Protocol B: Fmoc Protection (Orthogonal Strategy)

Best for: Solid-phase synthesis or when the final deprotection must occur under basic conditions (avoiding TFA/HCl).

Materials

-

Substrate: (6-Bromopyridin-3-yl)methanamine HCl (1.0 equiv)

-

Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv)

-

Base:

(3.0 equiv) -

Solvent: Acetone/Water (1:1) or Dioxane/Water (1:1).

Step-by-Step Methodology

-

Preparation: Dissolve the amine hydrochloride (10 mmol) and

(30 mmol) in Water (25 mL).-

Note: Gas evolution (

) will occur.[5] Ensure complete evolution before proceeding.

-

-

Addition: Add Acetone (25 mL). Then, add Fmoc-OSu (11 mmol) in one portion (or dropwise if dissolved in acetone).

-

Why Fmoc-OSu? It is less aggressive than Fmoc-Cl and minimizes side reactions with the pyridine nitrogen.

-

-

Reaction: Stir at RT for 4–12 hours. A white precipitate (the Fmoc-protected product) often forms as the reaction proceeds.

-

Workup:

-

Evaporate the acetone under reduced pressure (rotovap).

-

The aqueous residue now contains the product precipitate.

-

Acidify carefully to pH ~4-5 with 1M HCl (do not go lower to avoid protonating the pyridine).

-

Extract with Ethyl Acetate (3x).[6]

-

Wash organic layers with Brine, dry over

, and concentrate.

-

Critical Pitfall: The Cbz Trap

Do NOT use Carboxybenzyl (Cbz) protection if you intend to keep the Bromine.

Standard Cbz deprotection uses Hydrogenolysis (

-

Reaction:

-

Side Reaction:

The Palladium catalyst will readily facilitate the hydrodehalogenation of the 6-bromo substituent, destroying your functional handle. While "poisoned" catalysts (e.g., Pd/C(en)) exist, they add unnecessary risk when Boc is a viable alternative.

Process Visualization: Boc Workflow

Figure 2: Linear workflow for the Boc protection of the hydrochloride salt.

References

-

PubChem Compound Summary. "(6-Bromopyridin-3-yl)methanamine." National Center for Biotechnology Information. Accessed 2024.[7] Link

-

Greene, T. W., & Wuts, P. G. M. "Protection for the Amino Group."[8] Greene's Protective Groups in Organic Synthesis, Wiley-Interscience.[8][9] (Standard reference for Boc/Fmoc stability profiles). Link

-

Agrawal, A. et al. "Boc-Protection of Amines." Organic Chemistry Portal. (General protocols for carbamate formation). Link

-

Clayden, J., et al. "Hydrogenolysis of Cbz groups and Aryl Halides." Organic Chemistry. (Mechanistic explanation of hydrodehalogenation risks). Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. scispace.com [scispace.com]

- 3. rsc.org [rsc.org]

- 4. Protecting groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

Application of (6-Bromopyridin-3-YL)methanamine hydrochloride in Fragment-Based Drug Discovery

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in the modern medicinal chemist's armamentarium, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] Where HTS seeks the rare, high-affinity "needle in a haystack," FBDD adopts a more rational, piece-by-piece approach.[3] By screening libraries of low molecular weight compounds, or "fragments," FBDD identifies weak but highly efficient binders that serve as high-quality starting points for optimization into potent and selective drug candidates.[1][4] This methodology has proven particularly adept at tackling challenging targets, including protein-protein interactions, that have historically been considered "undruggable."[5][6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of (6-Bromopyridin-3-YL)methanamine hydrochloride as a versatile fragment in FBDD campaigns. We will explore the rationale behind its selection, provide detailed protocols for its use in screening and validation, and outline a structure-guided path for its evolution from a low-affinity hit to a potent lead compound.

The Fragment Candidate: this compound

The selection of a high-quality fragment library is paramount to the success of any FBDD program.[7] this compound is an excellent candidate for inclusion in such a library due to its adherence to the widely accepted "Rule of Three" and its inherent chemical functionality that provides clear vectors for synthetic elaboration.[8][9][10]

Physicochemical Properties and "Rule of Three" Compliance

The "Rule of Three" provides a set of guidelines for the properties of an ideal fragment, ensuring that the starting points are small, have good solubility, and possess favorable physicochemical properties that allow for significant optimization without venturing into undesirable chemical space.[8][9][10]

| Property | Value | "Rule of Three" Guideline | Compliance |

| Molecular Weight | 223.50 g/mol (hydrochloride salt) | < 300 Da | Yes |

| cLogP | ~1.5 (estimated for free base) | ≤ 3 | Yes |

| Hydrogen Bond Donors | 2 (amine) | ≤ 3 | Yes |

| Hydrogen Bond Acceptors | 2 (pyridine nitrogen, amine) | ≤ 3 | Yes |

| Rotatable Bonds | 1 | ≤ 3 | Yes |

Data for this compound and its free base were compiled from various chemical supplier databases.

Structural Rationale for FBDD

Beyond its "Rule of Three" compliance, the structure of this compound offers several strategic advantages:

-

Aminopyridine Scaffold: The aminopyridine motif is a well-established pharmacophore in medicinal chemistry, known for its ability to form key hydrogen bonding interactions with a variety of protein targets.[11]

-

Defined Vectors for Growth: The bromine atom at the 6-position of the pyridine ring serves as a prime "handle" for synthetic elaboration. It can be readily functionalized through a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to "grow" the fragment into unexplored pockets of the target protein.[4] The primary amine also provides a straightforward point for modification.

-

3D Character: The aminomethyl group provides a degree of three-dimensionality, which can be advantageous for exploring non-flat binding sites and improving selectivity.[7]

The FBDD Workflow: From Fragment Hit to Optimized Lead

A typical FBDD campaign is a multi-step process that integrates biophysical screening, structural biology, and medicinal chemistry to iteratively improve the potency and drug-like properties of an initial fragment hit.

Caption: The iterative workflow of a typical Fragment-Based Drug Discovery campaign.

Experimental Protocols

The following protocols are presented as a guide for a hypothetical FBDD campaign using this compound.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for the primary screening of fragment libraries due to its ability to detect the weak binding interactions characteristic of fragments.[12][13]

Objective: To identify fragments from a library that bind to a target protein immobilized on an SPR sensor chip.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5, suitable for amine coupling)

-

Target protein of interest

-

This compound and fragment library, solubilized in 100% DMSO

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., low pH glycine or high salt solution)

Methodology:

-

Protein Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface with a 1:1 mixture of EDC and NHS.

-

Inject the target protein (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (typically 2000-4000 Response Units, RU).

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

A reference flow cell should be prepared in the same way but without protein immobilization to allow for reference subtraction.

-

-

Fragment Screening:

-

Prepare fragment solutions by diluting DMSO stocks into running buffer to the desired screening concentration (typically 100-500 µM). The final DMSO concentration should be kept constant across all samples and ideally below 5%.

-

Inject each fragment solution over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.

-

After each fragment injection, regenerate the sensor surface with a short pulse of the regeneration solution to remove the bound fragment.

-

-

Data Analysis:

-

Subtract the signal from the reference flow cell from the target flow cell signal to correct for bulk refractive index changes.

-

A binding "hit" is identified by a significant increase in RU during the association phase that is not present in the reference channel.

-

Protocol 2: Hit Validation by Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-observed NMR technique used to confirm binding and provide information about the binding epitope of a fragment.[14][15][16] It is an excellent orthogonal method to validate hits from a primary screen like SPR.[17]

Objective: To confirm the binding of this compound to the target protein and identify which parts of the fragment are in close proximity to the protein surface.

Materials:

-

NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe

-

Target protein in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4)

-

This compound

-

NMR tubes

Methodology:

-

Sample Preparation:

-

Prepare two NMR samples:

-

Sample 1 (Reference): 1-2 mM this compound in deuterated buffer.

-

Sample 2 (Protein + Fragment): 10-50 µM target protein and 1-2 mM this compound in the same deuterated buffer. The high ligand-to-protein ratio is crucial for STD-NMR.[18]

-

-

-

NMR Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum for both samples to ensure fragment solubility and chemical integrity.

-

For Sample 2, acquire an STD-NMR spectrum. This involves two experiments:

-

On-resonance spectrum: A selective saturation pulse is applied to a region of the spectrum where only protein resonances appear (e.g., -1.0 ppm for aliphatic protons).

-

Off-resonance spectrum: The saturation pulse is applied to a region where no protein or fragment signals are present (e.g., 40 ppm).

-

-

The STD difference spectrum is generated by subtracting the on-resonance spectrum from the off-resonance spectrum.

-

-

Data Analysis:

-

Signals that appear in the STD difference spectrum correspond to the protons of the fragment that are in close contact with the protein upon binding.[18]

-

The intensity of the STD signals can be used to map the binding epitope. Protons with stronger STD enhancements are in closer proximity to the protein surface.

-

Protocol 3: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBDD.[19] It provides a detailed, atomic-level understanding of the binding mode, which is invaluable for guiding structure-based drug design.[20]

Objective: To determine the three-dimensional structure of the target protein in complex with (6-Bromopyridin-3-YL)methanamine.

Methodology:

-

Protein Crystallization:

-

Obtain well-diffracting crystals of the apo-protein using standard crystallization techniques (e.g., vapor diffusion).

-

-

Fragment Soaking:

-

Prepare a soaking solution containing this compound at a high concentration (typically 10-50 mM) in a cryoprotectant-containing mother liquor.[19]

-

Transfer the apo-protein crystals into the soaking solution and incubate for a period ranging from minutes to hours.

-

-

Data Collection and Structure Determination:

-

Flash-cool the soaked crystal in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.

-

Refine the structure and model the (6-Bromopyridin-3-YL)methanamine fragment into the resulting electron density map.

-

Hit-to-Lead Optimization: The "Fragment Growing" Strategy

With a confirmed hit and a high-resolution crystal structure, the hit-to-lead optimization phase can begin. The "fragment growing" strategy is a common and effective approach where the initial fragment is elaborated by adding chemical functionality to exploit adjacent binding pockets and increase affinity and selectivity.[4][21][22]

Caption: A schematic of the "fragment growing" strategy for hit-to-lead optimization.

For (6-Bromopyridin-3-YL)methanamine, the bromine atom is the key vector for growth. Analysis of the co-crystal structure would reveal the nature of the pocket adjacent to the bromine.

-

Scenario 1: A hydrophobic pocket is identified. A Suzuki coupling reaction with an appropriate arylboronic acid (e.g., phenylboronic acid, naphthylboronic acid) could be employed to introduce a lipophilic group that occupies this pocket, potentially increasing potency through favorable hydrophobic interactions.

-

Scenario 2: A pocket with a hydrogen bond acceptor is present. A Sonogashira coupling followed by hydration of the alkyne could introduce a carbonyl group, or a Buchwald-Hartwig amination could install a group capable of hydrogen bonding.

This structure-guided, iterative process of design, synthesis, and testing is the core of FBDD and allows for the efficient optimization of ligand efficiency and the development of high-quality lead compounds.[23][24]

Conclusion